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molecular formula C6H7BrS2 B1340716 2-(2-Bromoethylthio)-thiophene CAS No. 55697-88-6

2-(2-Bromoethylthio)-thiophene

Cat. No. B1340716
M. Wt: 223.2 g/mol
InChI Key: ODLUBLURAWVYJD-UHFFFAOYSA-N
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Patent
US08716280B2

Procedure details

Potassium carbonate (2.50 g, 18.07 mmol, 2.1 eq) is added at room temperature to a stirred solution of thiophene-2-thiol (813 μL, 8.61 mmol, 1.0 eq) in 1,2-dibromoethane (10 mL) and the resulting mixture is stirred at 78° C. for 3 hours. Then potassium carbonate is removed by filtration and the mother liquid is concentrated to give a crude that is purified by column chromatography (silica gel, eluent: cyclohexane 100%) to afford 2-(2-bromo-ethylsulfanyl)-thiophene as a light yellow oil (1.86 g, 95% yield).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
813 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[S:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[SH:12].[Br:13][CH2:14][CH2:15]Br>>[Br:13][CH2:14][CH2:15][S:12][C:8]1[S:7][CH:11]=[CH:10][CH:9]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
813 μL
Type
reactant
Smiles
S1C(=CC=C1)S
Name
Quantity
10 mL
Type
reactant
Smiles
BrCCBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Stirring
Type
CUSTOM
Details
the resulting mixture is stirred at 78° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then potassium carbonate is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquid is concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude that
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography (silica gel, eluent: cyclohexane 100%)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrCCSC=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.86 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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